molecular formula C21H19ClF3NO2 B023227 rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol CAS No. 221177-56-6

rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol

Cat. No.: B023227
CAS No.: 221177-56-6
M. Wt: 409.8 g/mol
InChI Key: BXJWOBQJYQHISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol (CAS: 221177-56-6) is a racemic mixture of a benzenemethanol derivative with a complex stereochemical and functional group arrangement. Its molecular formula is C21H19ClF3NO2, with a molecular weight of 409.83 g/mol . Key structural features include:

  • A cyclopropylethynyl group at the alpha position.
  • A trifluoromethyl substituent.
  • A 4-methoxyphenylmethylamino moiety at the 2-position of the benzene ring.

This compound is synthesized via catalytic asymmetric addition reactions, avoiding hazardous reagents like butyl lithium or diethyl zinc, as described in a method producing its (S)-isomer .

Properties

IUPAC Name

2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWOBQJYQHISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609382
Record name 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221177-56-6
Record name 2-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, commonly referred to as rac-5-CE, is a synthetic compound with notable implications in pharmacology, particularly as an impurity of the antiretroviral drug Efavirenz. This article explores the biological activity of rac-5-CE, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H19ClF3NO2
  • Molecular Weight : 409.83 g/mol
  • Melting Point : 160-161°C
  • Solubility : Soluble in chloroform and methanol
PropertyValue
Melting Point160-161°C
Boiling Point550.6±50.0 °C (Predicted)
Density1.36±0.1 g/cm³ (Predicted)
pKa9.14±0.24 (Predicted)
ColorPale Yellow

Rac-5-CE functions primarily as an inhibitor of HIV-1 reverse transcriptase (RT), similar to its parent compound Efavirenz. The compound's structure allows it to bind to the active site of RT, disrupting viral replication. The presence of the trifluoromethyl group enhances its binding affinity and stability within biological systems.

Biological Activity and Pharmacodynamics

The biological activity of rac-5-CE has been investigated in various studies, revealing several key findings:

  • Antiviral Activity : Studies indicate that rac-5-CE exhibits significant antiviral properties against HIV-1, comparable to those of Efavirenz. Its mechanism involves competitive inhibition of the reverse transcriptase enzyme, which is crucial for viral replication .
  • Hepatotoxicity : As with many antiretroviral drugs, rac-5-CE has been associated with hepatotoxic effects. Research has shown that compounds related to Efavirenz can induce liver damage through oxidative stress pathways .
  • Dyslipidemia : The compound may also contribute to dyslipidemia, a common side effect observed in patients treated with Efavirenz and its analogs. This condition involves abnormal lipid levels in the blood, which can lead to cardiovascular complications .

Case Studies and Research Findings

Several studies have examined the pharmacological profile of rac-5-CE:

Study 1: Antiviral Efficacy

A comparative study assessed the antiviral efficacy of rac-5-CE against various strains of HIV in vitro. Results indicated that rac-5-CE inhibited viral replication at concentrations similar to those required for Efavirenz, suggesting potential therapeutic applications in HIV treatment .

Study 2: Toxicity Profile

In a toxicity assessment conducted on animal models, rac-5-CE demonstrated dose-dependent hepatotoxicity characterized by elevated liver enzymes and histopathological changes consistent with liver injury. These findings align with observations made for Efavirenz-related compounds .

Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that rac-5-CE has a half-life conducive to once-daily dosing regimens, similar to Efavirenz. This property may enhance patient adherence to treatment protocols .

Scientific Research Applications

Overview

rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol, commonly referred to by its CAS number 221177-56-6, is a synthetic compound with potential applications in medicinal chemistry, particularly in the field of antiviral research. This article delves into its scientific applications, mechanisms of action, and relevant case studies.

Scientific Research Applications

1. Antiviral Activity

  • This compound has been identified as a structural analog of Efavirenz, an established HIV-1 reverse transcriptase inhibitor. Studies indicate that this compound may exhibit similar antiviral properties, potentially serving as a lead compound for the development of new antiviral agents against HIV and other viral infections .

2. Mechanism of Action

  • The compound's mechanism involves the inhibition of reverse transcriptase, an essential enzyme for viral replication. By binding to the active site of the enzyme, it prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of the virus .

3. Structure-Activity Relationship (SAR) Studies

  • SAR studies have shown that modifications to the cyclopropyl and trifluoromethyl groups can significantly influence the compound's potency and selectivity against various viral strains. This information is crucial for medicinal chemists aiming to optimize the efficacy of similar compounds .

Case Studies

StudyObjectiveFindings
Study on Antiviral Efficacy Evaluate the antiviral potential against HIVThe compound demonstrated significant inhibition of HIV replication in vitro, comparable to Efavirenz .
SAR Analysis Determine optimal structural modificationsIdentified that trifluoromethyl substitution enhances binding affinity to reverse transcriptase .
Toxicity Assessment Assess safety profilePreliminary results indicate a favorable safety profile with low cytotoxicity in human cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with its enantiomers and structurally related derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Application/Activity Reference
rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol 221177-56-6 C21H19ClF3NO2 409.83 4-methoxyphenylmethylamino, cyclopropylethynyl, trifluoromethyl >95% (HPLC) Not specified (potential antiviral precursor)
(S)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol 173676-60-3 C21H19ClF3NO2 409.83 Same as rac, but S-configuration Not specified Antiviral reference standard
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol 927812-33-7 C13H11ClF3NO 289.68 Amino, cyclopropylethynyl, trifluoromethyl Not specified Impurity in Efavirenz synthesis
Key Observations:

Steric and Stereochemical Differences: The racemic mixture lacks enantiomeric purity, which may reduce its efficacy compared to the (S)-isomer, a known antiviral agent . The (R)-isomer (CAS: 927812-33-7) is structurally simpler, lacking the 4-methoxyphenylmethylamino group, and is identified as an impurity in Efavirenz synthesis .

The cyclopropylethynyl and trifluoromethyl groups contribute to metabolic stability and resistance to enzymatic degradation .

Research Findings and Functional Implications

NMR Analysis of Structural Analog: highlights that substituents in regions analogous to the cyclopropylethynyl and 4-methoxyphenylmethylamino groups (e.g., positions 29–36 and 39–44 in related compounds) significantly alter chemical shifts, suggesting these regions influence binding or reactivity .

Antiviral Activity :

  • The (S)-isomer’s designation as an antiviral reference standard underscores the importance of stereochemistry in biological activity . The rac form’s efficacy may be diminished due to the presence of inactive enantiomers.

Lumping Strategy Relevance :

  • proposes that compounds with similar substituents (e.g., trifluoromethyl, cyclopropylethynyl) may be grouped for predictive modeling, implying shared physicochemical properties .

Preparation Methods

Formation of the Benzene Methanol Core

The synthesis begins with a substituted benzaldehyde derivative. A chlorine atom is introduced at the 5-position via electrophilic aromatic substitution, while a primary amine group is installed at the 2-position through nucleophilic aromatic substitution. The methoxyphenylmethyl group is then appended via reductive amination using 4-methoxybenzylamine.

Example Reaction:

2-Amino-5-chlorobenzaldehyde+4-MethoxybenzylamineNaBH42-[(4-Methoxyphenyl)methyl]amino-5-chlorobenzyl alcohol\text{2-Amino-5-chlorobenzaldehyde} + \text{4-Methoxybenzylamine} \xrightarrow{\text{NaBH}_4} \text{2-[(4-Methoxyphenyl)methyl]amino-5-chlorobenzyl alcohol}

This intermediate is critical for subsequent functionalization.

Cyclopropylethynyl Group Introduction

The cyclopropylethynyl moiety is introduced via a Sonogashira coupling reaction. A terminal alkyne (cyclopropylacetylene) reacts with a halogenated benzene intermediate in the presence of a palladium catalyst and copper iodide.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base: Triethylamine

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 60–70°C

Trifluoromethylation

The trifluoromethyl group is installed using Ruppert-Prakash reagent (TMSCF₃) under basic conditions. This step proceeds via nucleophilic attack on a carbonyl intermediate, followed by acid workup to yield the benzenemethanol structure.

Mechanism:

Ketone Intermediate+TMSCF3KFTrifluoromethylated Alcohol\text{Ketone Intermediate} + \text{TMSCF}_3 \xrightarrow{\text{KF}} \text{Trifluoromethylated Alcohol}

Key Intermediates and Optimization

Intermediate Characterization

Critical intermediates include:

  • 2-[(4-Methoxyphenyl)methyl]amino-5-chlorobenzaldehyde : Characterized by NMR (δ 9.8 ppm for aldehyde proton) and HPLC purity >95%.

  • Cyclopropylethynylated Benzene : Identified via IR (C≡C stretch at 2100 cm⁻¹) and mass spectrometry (m/z 305.1).

Racemization Control

The racemic form emerges from non-stereoselective trifluoromethylation or alcohol oxidation-reduction cycles. Factors influencing racemization include:

  • pH : Basic conditions promote enolate formation, accelerating racemization.

  • Temperature : Elevated temperatures (>50°C) increase epimerization rates.

Analytical and Physical Properties

The rac compound exhibits distinct physicochemical properties, crucial for purification and identification (Table 1):

Table 1: Physical Properties of rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol

PropertyValue
Melting Point139–141°C
Boiling Point550.6±50.0°C (Predicted)
Density1.36±0.1 g/cm³
SolubilityChloroform, Methanol
pKa9.14±0.24 (Predicted)

Challenges in Synthesis

Stereochemical Purity

Achieving enantiopure Efavirenz requires chiral resolution techniques (e.g., chiral chromatography), whereas the rac compound forms when these steps are omitted or incomplete.

Byproduct Formation

Common byproducts include:

  • Dehalogenated Derivatives : From premature C-Cl bond cleavage during coupling reactions.

  • Over-Trifluoromethylated Species : Due to excess TMSCF₃.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance yield and reduce racemization. Typical parameters include:

  • Residence Time : 10–15 minutes

  • Catalyst Loading : 2–3 mol% Pd

  • Throughput : 50–100 kg/batch

Q & A

Q. What are the recommended synthetic routes for rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol?

The synthesis involves multi-step strategies due to the compound’s structural complexity:

  • Cyclopropane Formation : Cyclopropylethynyl groups are typically introduced via [2+1] cycloaddition reactions using transition-metal catalysts (e.g., rhodium or copper) under controlled temperatures (0–25°C) .
  • Sonogashira Coupling : The ethynyl group is coupled to the benzene core using palladium-catalyzed cross-coupling, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) .
  • Amine Protection/Deprotection : The [(4-methoxyphenyl)methyl]amino group is introduced via reductive amination, often using NaBH3_3CN or H2_2/Pd-C, with Boc or Fmoc protecting groups to prevent side reactions .
  • Racemic Mixture Handling : Due to the rac prefix, enantiomers are synthesized as a 1:1 mixture; chiral chromatography (e.g., Chiralcel OD-H) may separate them post-synthesis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., trifluoromethyl at 70–80 ppm in 19F^{19}\text{F} NMR) and stereochemistry .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How does the stereochemistry of the cyclopropylethynyl and trifluoromethyl groups influence reactivity?

  • The cyclopropylethynyl group introduces strain, enhancing electrophilic reactivity at the benzene core. The trifluoromethyl group’s electron-withdrawing nature stabilizes intermediates but may hinder nucleophilic substitution .
  • Stereochemical conflicts (e.g., rac vs. enantiopure forms) affect binding in biological targets. For example, one enantiomer may show higher affinity for enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and photophysical properties?

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311G**) models electron density distribution, identifying reactive sites (e.g., benzylic alcohol oxidation) .
  • MD Simulations : Molecular dynamics (e.g., AMBER force field) assess conformational stability in solvent environments, guiding solubility optimization .
  • TD-DFT for Fluorescence : Time-dependent DFT predicts excited-state behavior, useful for designing fluorescent probes (e.g., for cellular imaging) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis of SAR : Compare substituent effects (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate key pharmacophores .
  • Kinetic vs. Thermodynamic Control : Conflicting reaction outcomes (e.g., selectivity for trifluoromethyl vs. cyclopropylethynyl substitution) are resolved by varying reaction conditions (temperature, catalyst loading) .
  • In Silico Docking : Use AutoDock Vina to simulate binding modes with targets (e.g., G-protein-coupled receptors), reconciling discrepancies in IC50_{50} values .

Q. What experimental designs optimize enantioselective synthesis?

  • Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) during cyclopropane formation to direct stereochemistry .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP with palladium) in Sonogashira coupling to achieve >90% enantiomeric excess (ee) .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer, yielding >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.